4-Hydroxybenzoic Acid

Beschreibung

Eigenschaften

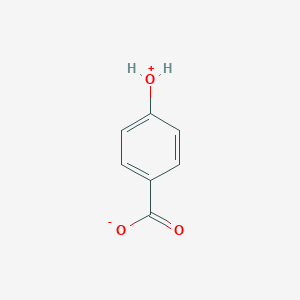

IUPAC Name |

4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30729-36-3, Array | |

| Record name | Benzoic acid, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30729-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026647 | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour | |

| Record name | Benzoic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334.00 to 335.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.46 g/cu cm @ 25 °C | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/ | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White granular crystalline powder consisting of monoclinic prisms | |

CAS No. |

99-96-7 | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG8Z55Y12H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Occurrence of 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic compound derived from benzoic acid.[1] It presents as a white crystalline solid with slight solubility in water but higher solubility in polar organic solvents like alcohols and acetone.[1][2] 4-HBA is a compound of significant interest due to its widespread presence in nature and its role as a key precursor for the synthesis of parabens, which are extensively used as preservatives in the food, cosmetic, and pharmaceutical industries.[1][3][4]

Beyond its industrial applications, 4-HBA is a crucial intermediate in the biosynthesis of ubiquinone (Coenzyme Q) in a wide range of organisms, from bacteria to humans.[1][2][5][6] It and its derivatives are recognized for a variety of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][7][8] This guide provides a comprehensive overview of the natural sources of 4-HBA, quantitative data on its occurrence, its biosynthetic pathways, and the methodologies used for its extraction and analysis.

Natural Occurrence of this compound

This compound is found across all domains of life, including the plant kingdom and various microorganisms.[2][5][9] In plants, it is often present in conjugated forms, such as O-glucosides or esters, which can be hydrolyzed to release the free acid.[10][11]

Occurrence in the Plant Kingdom

4-HBA is a common phenolic compound in a wide array of fruits, vegetables, grains, and herbs.[3][10] It is a constituent of complex plant structures like lignins and tannins.[12]

Table 1: Quantitative Occurrence of this compound in Plant Sources

| Source Category | Plant Source | Scientific Name | Concentration (mg/100g) |

| Oils | Açaí Oil | Euterpe oleracea | 89.2 ± 5.2 |

| Fruits | Rabbiteye Blueberry | Vaccinium ashei | 51.8 |

| American Cranberry | Vaccinium macrocarpon | 0.216 - 0.320 | |

| Blackcurrant | Ribes nigrum | 0.300 | |

| Red Huckleberry | Vaccinium parvifolium | High Concentration | |

| Coconut | Cocos nucifera | Present | |

| Beverages | Arabica Coffee (beans) | Coffea arabica | 0.000 - 0.075 |

| Nuts | Almond | Prunus dulcis | 0.0041 |

Data compiled from sources:[1][2][5]

Other notable plant sources where 4-HBA has been identified, though quantitative data is less consistently reported, include:

-

Vegetables and Herbs: Coriander, garden onions, wild carrots, common oregano, and soft-necked garlic.[5]

-

Legumes: Horse gram (Macrotyloma uniflorum) and soybeans.[1][5]

-

Other Sources: It is found in wine, vanilla, carob, and cloudy olive oil.[1][2] It is also a primary metabolite found in humans following the consumption of green tea.[1][2][7] Additionally, it has been identified in the edible mushroom Russula virescens.[1][2]

Occurrence in Microorganisms

4-HBA is a metabolic intermediate in numerous microbial pathways. Several bacterial and fungal species are known to produce or metabolize this compound.

-

Bacterial Production: Certain marine bacteria of the genus Microbulbifer have been shown to naturally produce 4-HBA. Strain A4B-17, isolated from an ascidian, was found to accumulate 10 mg/L of 4-HBA in culture.[13] Various Pseudomonas species can produce 4-HBA through the degradation of other compounds, such as 4-chlorobenzoate.[1] The gut microbiota, including species like Lactobacillus plantarum and Eubacterium ramulus, can generate 4-HBA from dietary polyphenols.[7]

-

Fungal Production: The fungus Aspergillus niger can synthesize 4-HBA via the hydroxylation of benzoate.[1]

-

Metabolic Role: In many bacteria, such as Escherichia coli, and in yeast (Saccharomyces cerevisiae), 4-HBA is the direct precursor to the benzoquinone ring of Coenzyme Q, making it a vital component of cellular respiration.[1][8][9]

Biosynthesis Pathway of this compound

The primary route for 4-HBA biosynthesis in bacteria and plants is the shikimate pathway. This pathway converts simple carbohydrate precursors into aromatic amino acids and other essential aromatic compounds. The final step in 4-HBA synthesis from this pathway is the conversion of chorismate, a key branch-point intermediate.

This pathway is catalyzed by the enzyme chorismate pyruvate-lyase (UbiC), which cleaves chorismate into 4-HBA and pyruvate.[1][2][14] This reaction is the committed step for ubiquinone biosynthesis in E. coli and other Gram-negative bacteria.[1] An alternative, though less direct, route to 4-HBA is through the metabolism of the amino acid L-tyrosine.[1][3][7]

Methodologies for Analysis

The extraction and quantification of 4-HBA from natural sources are critical for research and quality control. A generalized workflow involves sample preparation, extraction, and chromatographic analysis.

Experimental Protocol: Extraction and Quantification from Plant Material

This protocol provides a representative methodology for determining 4-HBA content in a plant matrix (e.g., fruit tissue).

-

Sample Preparation:

-

Obtain a fresh or freeze-dried sample of the plant material.

-

Homogenize the sample to a fine powder or slurry using a blender or mortar and pestle. This increases the surface area for efficient extraction.

-

-

Extraction:

-

Weigh approximately 1-5 grams of the homogenized sample into a centrifuge tube.

-

Add an extraction solvent. A common choice is 80% methanol (B129727) in water, which effectively solubilizes phenolic acids. Use a sample-to-solvent ratio of approximately 1:10 (w/v).

-

For enhanced extraction efficiency, perform ultrasonic-assisted extraction by placing the sample in an ultrasonic bath for 15-30 minutes.[4]

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

-

Carefully decant the supernatant into a clean collection tube. Repeat the extraction process on the pellet 1-2 more times and pool the supernatants to ensure exhaustive extraction.

-

-

Hydrolysis (Optional but Recommended):

-

Since 4-HBA often exists as esters or glycosides in plants, an acid or alkaline hydrolysis step is necessary to release the free acid for accurate quantification.

-

Alkaline Hydrolysis: Add sodium hydroxide (B78521) (NaOH) to the pooled supernatant to a final concentration of 2 M. Blanket the sample with nitrogen gas to prevent oxidation, and stir in the dark at room temperature for 4 hours.

-

Acidification: After hydrolysis, acidify the sample to a pH of ~2.0 using concentrated hydrochloric acid (HCl). This protonates the phenolic acids, making them suitable for subsequent purification.

-

-

Purification (Solid-Phase Extraction):

-

The acidified extract is passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering non-polar compounds and concentrate the phenolic acids.

-

The cartridge is first conditioned with methanol and then equilibrated with acidified water.

-

The sample is loaded, and the cartridge is washed with acidified water to remove sugars and other polar impurities.

-

The phenolic acids, including 4-HBA, are then eluted with methanol.

-

-

Quantification (High-Performance Liquid Chromatography - HPLC):

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

-

Inject the sample into an HPLC system equipped with a suitable column and detector.

-

HPLC Conditions:

-

Column: Acclaim™ Organic Acid (OA) column or a standard C18 reversed-phase column.[15]

-

Mobile Phase: A gradient or isocratic system using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[16]

-

Detection: UV detector set to a wavelength of 230 nm.[15]

-

Quantification: Compare the peak area of the sample with that of a calibration curve generated using authentic 4-HBA standards of known concentrations.

-

-

Conclusion

This compound is a ubiquitous phenolic compound found throughout the natural world, from widely consumed fruits and vegetables to soil and marine microorganisms. Its role as a key intermediate in microbial metabolism, particularly in the biosynthesis of Coenzyme Q, underscores its fundamental biological importance. For researchers and developers, understanding the natural distribution and concentration of 4-HBA is essential for applications ranging from food science and nutrition to the development of bio-based production methods for polymers and preservatives. The methodologies outlined provide a robust framework for the accurate identification and quantification of this versatile compound from its diverse natural sources.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000500) [hmdb.ca]

- 3. chemcess.com [chemcess.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Showing Compound this compound (FDB010508) - FooDB [foodb.ca]

- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Rupa Health [rupahealth.com]

- 8. Synthesis of this compound Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ymdb.ca [ymdb.ca]

- 10. Hydroxybenzoic Acids OCCURRENCE IN FRUITS AND VEGETABLES [epharmacognosy.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Production of this compound by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 16. helixchrom.com [helixchrom.com]

The Biosynthesis of 4-Hydroxybenzoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, is a pivotal compound in the plant kingdom. It serves as a fundamental building block for a wide array of primary and specialized metabolites, including ubiquinone (a vital component of the mitochondrial respiratory chain), and contributes to the structural integrity of the plant cell wall.[1] Its derivatives, such as the widely used parabens, have significant applications as preservatives in the cosmetics, pharmaceutical, and food industries.[2] Furthermore, 4-HBA itself exhibits various biological activities, including antibacterial, antifungal, and antioxidant properties.[3]

The production of 4-HBA in plants is not a singular, linear process but rather a complex metabolic network involving multiple pathways and cellular compartments. Understanding these intricate biosynthetic routes is crucial for metabolic engineering efforts aimed at enhancing the production of 4-HBA or its valuable downstream products in plants. This guide provides a detailed technical overview of the core biosynthetic pathways, presents quantitative data from relevant studies, outlines key experimental protocols, and visualizes the involved processes for clarity.

Core Biosynthetic Pathways of this compound

In plants, 4-HBA is synthesized predominantly through the phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. A secondary, less prominent route originates from L-tyrosine.[1][4] The primary pathways from phenylalanine can be broadly categorized into a CoA-dependent, β-oxidative pathway and a CoA-independent, non-oxidative pathway. Additionally, recent research has identified a route involving the cleavage of the flavonoid kaempferol (B1673270).

The Phenylpropanoid Pathway: Gateway to Benzoic Acids

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for numerous classes of secondary metabolites.[5][6]

The initial steps, often referred to as the central phenylpropanoid pathway, are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. This is a key regulatory step in the pathway.[5][6]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid (4-coumaric acid).[5][6]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][6][7]

From p-coumaroyl-CoA, the pathway diverges towards the synthesis of 4-HBA.

Caption: The central phenylpropanoid pathway leading to p-coumaroyl-CoA.

CoA-Dependent β-Oxidative Pathway

This pathway shortens the three-carbon side chain of p-coumaroyl-CoA through a process analogous to fatty acid β-oxidation, which occurs within the peroxisomes.[8][9] This route is considered a major contributor to the 4-HBA pool in plants like Arabidopsis.[1]

The sequence involves:

-

Hydration of the double bond.

-

Oxidation of the hydroxyl group.

-

Thiolytic cleavage to release acetyl-CoA and 4-hydroxybenzoyl-CoA.

-

Hydrolysis of 4-hydroxybenzoyl-CoA by a thioesterase to yield free 4-HBA.

Caption: The CoA-dependent β-oxidative pathway for 4-HBA synthesis in peroxisomes.

Peroxidative Cleavage of Kaempferol

An alternative biosynthetic route involves the breakdown of the flavonoid kaempferol. This pathway has been shown to contribute to the overall 4-HBA pool, with its relative importance varying between different plant organs.[1] For instance, in Arabidopsis, the proportion of kaempferol-derived 4-HBA is higher in roots compared to leaves and flowers.[1] The peroxidative cleavage of kaempferol yields 4-HBA and other products.

Caption: Biosynthesis of 4-HBA via the peroxidative cleavage of kaempferol.

Quantitative Data on 4-HBA Biosynthesis

Quantitative analysis is essential for understanding the flux through different biosynthetic pathways and the accumulation of 4-HBA in various plant tissues. The data below is compiled from studies on different plant species and provides a benchmark for researchers.

Table 1: Concentration of this compound in Plant Tissues

| Plant Species | Tissue/Condition | 4-HBA Concentration (µg/g dry weight unless noted) | Reference |

| Arecaceae (22 genera) | Mesocarp Cell Wall | 1,000 - 5,600 | [10] |

| Areca catechu | Mesocarp Cell Wall | 5,600 | [10] |

| Roystonea regia | Mesocarp Cell Wall | 1,000 | [10] |

| Elaeis guineensis (Oil Palm) | Fruit Extract | 376 | [10] |

| Commercial Seaweed Biostimulant | Liquid Extract | 1748 µg/L | [11] |

Table 2: Contribution of Precursors to 4-HBA Biosynthesis in Arabidopsis

| Tissue | Precursor | Contribution to 4-HBA Pool | Reference |

| Leaves & Roots | Phenylalanine | > 90% | [1] |

| Leaves & Roots | Tyrosine | < 10% | [1] |

Experimental Protocols

Accurate quantification and characterization of 4-HBA and its biosynthetic intermediates are paramount. This section provides detailed methodologies for key experiments.

Protocol 1: Extraction of this compound from Plant Material

This protocol is a generalized method for extracting phenolic acids from plant tissues.

-

Sample Preparation:

-

Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a suitable flask.[13]

-

Add 35 mL of 100% methanol (B129727) (or another suitable solvent like an ethanol/water mixture).[13]

-

To enhance extraction efficiency, sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[13]

-

-

Clarification:

Protocol 2: Quantification of 4-HBA by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of 4-HBA.

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Symmetry C18, 5 µm particle size, 250 mm x 4.6 mm).[13]

-

Mobile Phase A: 0.1% (v/v) acetic acid or formic acid in HPLC-grade water.[13]

-

Mobile Phase B: 100% Acetonitrile.[13]

-

Elution: An isocratic or gradient elution can be used. A typical starting condition might be 95:5 (A:B), with a gradient to increase the proportion of B for separating more complex mixtures.

-

Flow Rate: 0.2–0.8 mL/min.[13]

-

Column Temperature: 25-30°C.[13]

-

Detection Wavelength: 254 nm.[13]

-

-

Quantification:

-

Standard Preparation: Prepare a stock solution of analytical grade 4-HBA standard (e.g., 1 mg/mL in methanol).[12] From this stock, prepare a series of working standards by serial dilution with the mobile phase.

-

Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Analysis: Inject the filtered plant extracts. Identify the 4-HBA peak by comparing its retention time with that of the standard.

-

Calculation: Quantify the amount of 4-HBA in the sample by interpolating its peak area on the calibration curve and accounting for the initial sample weight and extraction volume.

-

Caption: A typical experimental workflow for the quantification of 4-HBA in plants.

Regulation and Biological Significance

The biosynthesis of 4-HBA is tightly regulated and often induced in response to environmental cues.

-

Stress Response: The accumulation of 4-HBA has been observed to increase in response to both biotic and abiotic stress. For example, its concentration rises in cucumber phloem upon infection with Pseudomonas syringae and in Arabidopsis roots upon infection with Pythium sylvaticum.[3][14] This suggests a role for 4-HBA in plant defense mechanisms.

-

Metabolic Fate: Once synthesized, free 4-HBA can be modified, primarily through glycosylation, which converts it to glucose conjugates.[15][16] This process is thought to be involved in the storage and transport of 4-HBA within the plant. In Arabidopsis, glycosylated and cell wall-bound forms are the most abundant.[1]

Conclusion and Future Directions

The biosynthesis of this compound in plants is a multifaceted process, primarily leveraging the phenylpropanoid pathway through several distinct downstream branches, including β-oxidation and flavonoid catabolism. While the key enzymatic steps are becoming clearer, particularly in model organisms like Arabidopsis, significant questions remain.

Future research should focus on:

-

Enzyme Identification: Identifying and characterizing the specific transporters that shuttle intermediates between cellular compartments (e.g., cytosol and peroxisomes) and the thioesterases responsible for releasing free 4-HBA.

-

Regulatory Networks: Elucidating the transcription factors and signaling pathways that regulate 4-HBA biosynthesis in response to developmental and environmental signals.

-

Metabolic Engineering: Leveraging the knowledge of these pathways to engineer plants or microorganisms for the enhanced and sustainable production of 4-HBA, providing a green alternative to petrochemical-based synthesis.[17]

A comprehensive understanding of 4-HBA metabolism will not only advance fundamental plant science but also unlock new possibilities for the bio-based production of valuable chemicals for the pharmaceutical and materials industries.

References

- 1. The origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial synthesis of this compound from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 4. Impact of Chemical Analogs of this compound on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 6. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. vuir.vu.edu.au [vuir.vu.edu.au]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Recent advances in biosynthesis of 4-hydroxybenzaote] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Scientists ID enzyme for making key industrial chemical in plants | EurekAlert! [eurekalert.org]

A Technical Guide to the Microbial Biosynthesis of 4-Hydroxybenzoic Acid from Chorismate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA) and its derivatives, such as parabens, are crucial platform chemicals widely used as preservatives in the cosmetic, food, and pharmaceutical industries.[1] Traditionally produced through chemical synthesis from petroleum-derived phenol, there is a growing demand for sustainable, bio-based production methods.[2][3] Microbial fermentation offers an eco-friendly alternative, utilizing renewable feedstocks like glucose. This guide provides an in-depth overview of the core biosynthetic pathway for producing 4-HBA from the central metabolite chorismate, detailing the key enzyme, metabolic engineering strategies in various microbial hosts, quantitative production data, and key experimental protocols.

The Core Biosynthetic Pathway

The direct microbial conversion of chorismate to 4-HBA is a single-step enzymatic reaction. Chorismate, the final product of the shikimate pathway, stands at a critical branch point in microbial metabolism, serving as the precursor for aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other essential compounds.[4][5]

The key reaction is catalyzed by Chorismate Pyruvate-Lyase (CPL) , an enzyme encoded by the ubiC gene in Escherichia coli and other Gram-negative bacteria.[6][7] CPL catalyzes the elimination of the enolpyruvyl group from chorismate, yielding 4-HBA and pyruvate (B1213749).[6][8] This reaction is the first committed step in the biosynthesis of ubiquinone, a vital electron carrier.[6]

dot digraph "4_HBA_Biosynthesis_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis of 4-HBA from Chorismate", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes chorismate [label="Chorismate", fillcolor="#FBBC05", fontcolor="#202124"]; ubiC [label="Chorismate Pyruvate-Lyase\n(UbiC)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hba4 [label="this compound\n(4-HBA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124"];

// Competing Pathways trp [label="Tryptophan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phe_tyr [label="Phenylalanine / Tyrosine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; folate [label="Folate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges chorismate -> ubiC [dir=none]; ubiC -> hba4; ubiC -> pyruvate;

// Edges for competing pathways chorismate -> trp [label="trpE, etc.", color="#5F6368"]; chorismate -> phe_tyr [label="pheA, tyrA", color="#5F6368"]; chorismate -> folate [label="pabA, pabB", color="#5F6368"];

// Subgraph for clarity {rank=same; ubiC; trp; phe_tyr; folate;}

// Invisible edges for alignment pyruvate -> hba4 [style=invis]; } ` Caption: The central enzymatic step and competing metabolic routes from chorismate.

Metabolic Engineering Strategies for Enhanced 4-HBA Production

Achieving high titers and yields of 4-HBA requires significant metabolic engineering to channel carbon flux towards the target molecule and away from competing pathways. Key strategies employed across various microbial hosts are outlined below.

Increasing Precursor (Chorismate) Supply

The primary strategy is to increase the intracellular availability of chorismate. This is typically achieved by:

-

Overexpressing Shikimate Pathway Genes: Enhancing the expression of key enzymes in the shikimate pathway boosts the overall carbon flow from central metabolism (phosphoenolpyruvate and erythrose-4-phosphate) to chorismate. [3, 18]

-

Using Feedback-Resistant Enzymes: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG in E. coli), is often subject to feedback inhibition by aromatic amino acids. [3] Expressing mutated, feedback-resistant versions of this enzyme is a critical step to ensure a continuous high flux into the pathway. [16]

Blocking Competing Pathways

To prevent the diversion of chorismate to other products, competing enzymatic pathways are typically inactivated through gene knockouts. Common targets include:

-

Aromatic Amino Acid Biosynthesis: Deletion of genes encoding chorismate mutase (pheA), prephenate dehydratase (tyrA), and anthranilate synthase (trpE) prevents the synthesis of phenylalanine, tyrosine, and tryptophan, respectively. [16]

-

Folate Biosynthesis: The conversion of chorismate to aminodeoxychorismate is another competing route that can be blocked.

Optimizing 4-HBA Synthesis and Host Selection

-

Enzyme Selection and Expression: While E. coli UbiC is commonly used, orthologs from other organisms, such as Providencia rustigianii, have shown higher resistance to 4-HBA, proving effective in increasing production titers. [3, 18] Optimizing the expression level of the ubiC gene is also crucial.

-

Host Selection:

-

Escherichia coli : A well-characterized and commonly used host for 4-HBA production due to its genetic tractability. [4, 16]

-

Corynebacterium glutamicum : This bacterium has demonstrated a significantly higher tolerance to 4-HBA toxicity compared to other hosts, enabling the achievement of very high product concentrations. [3, 18] It naturally lacks the UbiC enzyme, which must be introduced heterologously. [3]

-

Pseudomonas putida : Known for its solvent tolerance and robust metabolism, making it another attractive chassis for producing aromatic compounds like 4-HBA. [17]

-

Quantitative Production Data

The following tables summarize key quantitative data from various metabolic engineering studies for the production of 4-HBA.

Table 1: Microbial Production of 4-HBA from Glucose/Glycerol

| Microbial Host | Key Genetic Modifications | Cultivation Method | Titer (g/L) | Yield (% mol/mol) | Reference |

| Corynebacterium glutamicum | Overexpression of 7 shikimate pathway genes; heterologous expression of ubiC from P. rustigianii; deletion of pyk and hdpA. | Fed-batch Fermentor | 36.6 | 41% (from glucose) | [3, 13, 18] |

| Escherichia coli | Overexpression of feedback-insensitive aroG, other shikimate pathway genes, and ubiC; deletion of pheA, tyrA, trpE. | Fed-batch Fermentor | 12.0 | 13% (from glucose) | [3, 16] |

| Corynebacterium glutamicum | Augmented shikimate pathway, deletion of HBA degradation genes, expression of ubiC under tac-M1 promoter. | Shake Flask | 8.3 | N/A | [25] |

| Pseudomonas putida | Engineered pathway via tyrosine. | Fed-batch Fermentor | 1.8 | 8.5% (C-mol/C-mol from glycerol) | [3] |

| Pseudomonas taiwanensis | Engineered pathway via tyrosine, optimized central metabolism. | Batch Cultivation | ~0.45 (3.3 mM) | 19% (C-mol/C-mol from glucose) | [17] |

Table 2: Kinetic Parameters of Chorismate Pyruvate-Lyase (UbiC)

| Enzyme Source | Km (µM) for Chorismate | kcat (s-1) | Ki (µM) for 4-HBA | Reference |

| Escherichia coli | 29 | 1.7 | 2.1 | [23] |

| Escherichia coli | 6.1 | N/A | N/A | [9] |

Note: Kinetic parameters can vary based on assay conditions and purification methods.

Key Experimental Protocols

A generalized workflow for developing and analyzing a 4-HBA producing strain is depicted below.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow for 4-HBA Production", width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes strain_dev [label="Strain Development\n(Genetic Engineering)"]; cultivation [label="Shake Flask Cultivation\n(Screening)"]; fermentation [label="Bioreactor Fermentation\n(Optimization)"]; sampling [label="Culture Sampling"]; extraction [label="Sample Preparation\n(Centrifugation, Dilution)"]; hplc [label="HPLC Analysis\n(Quantification)"]; data [label="Data Analysis\n(Titer, Yield, Productivity)"];

// Edges strain_dev -> cultivation; cultivation -> sampling; cultivation -> fermentation [style=dashed, label="Scale-up"]; fermentation -> sampling; sampling -> extraction; extraction -> hplc; hplc -> data; } ` Caption: A typical workflow from strain engineering to final product analysis.

Protocol for Quantification of 4-HBA by HPLC

This protocol provides a general method for quantifying 4-HBA in culture supernatants. It is based on common reverse-phase HPLC methods.[9][10][11]

1. Sample Preparation: a. Withdraw 1.0 mL of culture broth at a designated time point. b. Centrifuge the sample at >12,000 x g for 5 minutes to pellet the cells. c. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. d. Dilute the sample with the mobile phase if the 4-HBA concentration is expected to be outside the linear range of the calibration curve.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water.[9]

-

Mobile Phase B: Acetonitrile (ACN).[9]

-

Elution Program: Isocratic or gradient elution. A typical starting point is an isocratic elution with 20-30% ACN or a linear gradient (e.g., 10% to 50% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25-30 °C.

-

Injection Volume: 5-10 µL.

3. Calibration and Quantification: a. Prepare a stock solution of analytical grade 4-HBA in the mobile phase. b. Create a series of standard solutions (e.g., 0.05 to 1.0 g/L) by diluting the stock solution. c. Inject the standards into the HPLC to generate a calibration curve by plotting peak area versus concentration. d. Inject the prepared samples and determine the 4-HBA concentration by comparing the resulting peak area to the calibration curve.

Protocol for In Vitro Assay of Chorismate Pyruvate-Lyase (UbiC)

This assay measures UbiC activity by monitoring the disappearance of its substrate, chorismate, spectrophotometrically.[5][12]

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0.

-

Substrate: Chorismate solution (concentration to be determined, typically ranging from 50 µM to 500 µM).

-

Enzyme: Purified UbiC enzyme or cell-free extract containing the enzyme, diluted in assay buffer.

2. Assay Procedure: a. Pre-warm the assay buffer and chorismate solution to the desired reaction temperature (e.g., 30 °C or 37 °C). b. In a UV-transparent 96-well plate or cuvette, combine the assay buffer and chorismate solution. c. Initiate the reaction by adding a small volume of the diluted enzyme. The final reaction volume is typically 100-200 µL. d. Immediately monitor the decrease in absorbance at 274 nm (Δε = 2630 M⁻¹cm⁻¹ for the conversion of chorismate to prephenate, which is a similar basis for monitoring chorismate consumption).[12] e. Record the absorbance change over time (e.g., every 15 seconds for 5-10 minutes).

3. Data Analysis: a. Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. b. Calculate the enzyme activity using the Beer-Lambert law (Rate = ΔAbs / (ε * l)), where ε is the molar extinction coefficient and l is the path length. c. For kinetic analysis (Km, kcat), repeat the assay at various chorismate concentrations and fit the initial rates to the Michaelis-Menten equation. d. A "no enzyme" control should always be run to account for the non-enzymatic degradation of chorismate.

Conclusion and Future Outlook

The microbial biosynthesis of 4-HBA from chorismate represents a mature and highly successful example of metabolic engineering. Strains, particularly of C. glutamicum, have been developed that achieve industrially relevant titers and yields.[3] Future work will likely focus on utilizing alternative, lower-cost feedstocks, further improving strain robustness for industrial-scale fermentation, and expanding the metabolic toolkit to produce a wider range of valuable 4-HBA derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to enter or advance this promising field.

References

- 1. Synthesis of this compound Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of this compound by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Production of this compound by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chorismate lyase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. (Reverse) Evolution of a Promiscuous Isochorismate Pyruvate Lyase into an Efficient Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxybenzoic acid derivatives synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound (4-HBA) and its derivatives are a versatile class of compounds with significant applications across the pharmaceutical, cosmetic, and food industries.[1][2] Structurally characterized by a hydroxyl and a carboxylic acid group attached to a benzene (B151609) ring, these compounds serve as crucial precursors for a wide range of valuable products, including parabens, which are widely used as preservatives.[3][4][5][6] Their biological activities are extensive, encompassing antimicrobial, antioxidant, anti-inflammatory, and antiviral properties, making them a subject of continuous research and development.[1][2][7][8]

This guide provides a detailed overview of the primary synthetic routes to this compound derivatives, comprehensive characterization methodologies, and insights into their biological significance.

Synthesis of this compound Derivatives

The most prevalent method for synthesizing 4-HBA derivatives is the esterification of the parent acid with various alcohols. Other notable methods include transesterification and the synthesis of azo compounds.

Esterification

Esterification involves the reaction of this compound with an alcohol in the presence of a catalyst to form the corresponding ester and water.[9] This method is widely used for the industrial production of parabens (esters of p-hydroxybenzoic acid).[10][11]

Catalytic Systems:

-

Homogeneous Acid Catalysis: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid are commonly used.[12][13][14] These catalysts are effective but can present challenges in separation and equipment corrosion.[12][14]

-

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts like montmorillonite (B579905) K10 clay are employed.[12] These catalysts are environmentally benign, easy to separate from the reaction mixture, and can be reused, aligning with the principles of green chemistry.[12]

-

Lewis Acid Catalysis: Metal salts such as zinc chloride (ZnCl₂) and neodymium trioxide can also catalyze the esterification process.[12][14]

-

Other Catalysts: Sulfamic acid has been reported as an efficient, stable, and reusable catalyst for synthesizing this compound esters with high yields.[14]

Transesterification

This method is useful for producing different ester derivatives from an existing one. For instance, 1-O-(4-hydroxybenzoyl)-glycerol, a hydrophilic analogue of parabens, can be synthesized via the transesterification of methylparaben with glycerol (B35011).[3] Similarly, long-chain esters can be produced by reacting a short-chain this compound ester with a long-chain aliphatic alcohol in the presence of a metal catalyst.[15]

Azo Compound Synthesis

Azo derivatives of this compound, which have shown potent antibacterial activity, are synthesized through a two-step process.[16] It begins with the diazotization of a primary aromatic amine, which is then coupled with this compound as a nucleophile to form the final azo compound.[16]

Experimental Protocols

Protocol 1: Synthesis of Parabens using Montmorillonite K10 Clay Catalyst[12]

-

Reaction Setup: A mixture of this compound (10 mmol), the desired alcohol (e.g., methanol (B129727), ethanol, or propanol; 10 mL), and montmorillonite K10 clay (20 wt% of the acid) is placed in a round-bottom flask.

-

Reflux: The mixture is heated at reflux temperature for 10-12 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[17]

-

Catalyst Removal: After cooling, the catalyst is separated by filtration. The recovered catalyst can be activated by heating at 120°C for 4 hours for reuse.[12]

-

Product Isolation: The excess alcohol in the filtrate is evaporated.

-

Purification: The crude product is dissolved in 5% ethyl acetate-petroleum ether and passed through a silica (B1680970) gel pad to remove impurities. The solvent is then evaporated to yield the pure ester.[12]

Protocol 2: Synthesis of Methylparaben via Acid-Catalyzed Esterification[17][18]

-

Reaction Setup: Place this compound (e.g., 0.1 mol) and methanol (e.g., 20 mL) in a round-bottom flask. Carefully add concentrated sulfuric acid (e.g., 2 mL) as a catalyst.[17][18]

-

Reflux: Attach a reflux condenser and gently heat the mixture for a specified period (e.g., 8 hours), monitoring the reaction by TLC.[17]

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel containing water. Extract the product using an organic solvent like dichloromethane.[18]

-

Washing: Wash the organic layer sequentially with water, a sodium bicarbonate solution (to neutralize any unreacted acid), and finally with a saturated sodium chloride solution.[18]

-

Drying and Purification: Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by distillation.[18] The crude product can be further purified by recrystallization or column chromatography.[9]

Data Presentation

Table 1: Synthesis of this compound Esters (Parabens) via Esterification

| Derivative | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Methylparaben | Methanol | Montmorillonite K10 | Reflux, 10-12 h | High | [12] |

| Ethylparaben | Ethanol | Montmorillonite K10 | Reflux, 10-12 h | High | [12] |

| Propylparaben | n-Propanol | Montmorillonite K10 | Reflux, 10-12 h | High | [12] |

| Ethylparaben | Ethanol | Sulfamic Acid | Reflux, 3 h | 90.4 | [14] |

| Ethylparaben | Ethanol | Neodymium Trioxide | Reflux, 4 h | 78.4 | [14] |

| Methylparaben | Methanol | Sulfuric Acid | Reflux, 8 h | 86.0 | [17][19] |

Table 2: Spectroscopic Data for this compound and a Representative Derivative (Methylparaben)

| Compound | Key FTIR Peaks (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | MS (m/z) | Reference |

| This compound | 3465 (O-H), 1673 (C=O) | Aromatic protons, hydroxyl proton, carboxyl proton | 138 (M⁺) | [16][20] |

| Methylparaben | 2950-2800 (C-H), 1736 (Ester C=O) | 3.8 (s, 3H, -OCH₃), 6.8 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H) | 152 (M⁺) | [17][21] |

Visualization of Workflows and Pathways

Caption: General workflow for the synthesis of this compound esters.

Caption: Workflow for the characterization and purification of derivatives.

Caption: Biosynthesis of 4-HBA from chorismate in microorganisms.[22][23][24]

Characterization of this compound Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of synthesized 4-HBA derivatives.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The IR spectrum of 4-HBA shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.[20] Upon esterification, the broad carboxylic acid -OH peak disappears and a new C-O ester peak appears, while the C=O stretching frequency shifts, confirming the formation of the ester.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural elucidation.[12][16] In the ¹H NMR spectrum, signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the alkyl/aryl group of the ester can be identified and integrated to confirm the structure.[21]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivative.[16] The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, providing definitive evidence of its identity.[20]

Chromatographic and Other Methods

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a synthesis reaction by comparing the spots of the reactants and products.[17]

-

Column Chromatography: This is the primary method for purifying the synthesized compounds from unreacted starting materials and by-products.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final product.

-

Melting Point Determination: For solid derivatives, the melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.[3]

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide spectrum of biological activities, which is a major driver for their synthesis and study.

-

Antimicrobial Activity: Parabens are well-known for their broad-spectrum antimicrobial effects against bacteria and fungi, which is why they are extensively used as preservatives.[3][4][6][25] The antimicrobial potency of parabens often increases with the length of the alkyl chain.[4] Azo derivatives of 4-HBA have also demonstrated significant antibacterial potential against human pathogens.[16]

-

Antioxidant Activity: The phenolic hydroxyl group in 4-HBA and its derivatives allows them to act as antioxidants by scavenging free radicals.[1][7] This property is crucial for protecting cells from oxidative damage and is linked to the prevention of chronic diseases.[7]

-

Signaling Pathways: In microorganisms like E. coli, 4-HBA is a key intermediate in the biosynthesis of Coenzyme Q (ubiquinone), an essential component for cellular respiration.[7][26] It is synthesized from chorismate by the enzyme chorismate pyruvate-lyase.[22][26] Recent studies have also shown that 4-HBA can act as a signaling molecule in bacteria, controlling physiological functions and virulence in pathogens like Shigella sonnei.[23]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial effect of this compound ester with glycerol. | Sigma-Aldrich [merckmillipore.com]

- 4. Antimicrobial effect of this compound ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 9. iajpr.com [iajpr.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. WO1998056748A1 - Method for the synthesis of anti-microbial hydroxybenzoats - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 16. jocpr.com [jocpr.com]

- 17. ijfans.org [ijfans.org]

- 18. personal.tcu.edu [personal.tcu.edu]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. researchgate.net [researchgate.net]

- 21. NMR blog - Assay of Parabens via Benchtop NMR: An Alternative to HPLC — Nanalysis [nanalysis.com]

- 22. Synthesis of this compound Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A this compound-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. Human Metabolome Database: Showing metabocard for this compound (HMDB0000500) [hmdb.ca]

Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of 4-Hydroxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and logical workflows for structural elucidation.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools in the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation and other energetic particles, we can glean detailed information about their atomic composition, connectivity, and functional groups. For a molecule like this compound, a combination of NMR, IR, and MS provides a comprehensive structural profile. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry, providing information about the hydrogen and carbon skeletons of a molecule, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Integration |

| H-2, H-6 | 7.79 (DMSO-d₆)[1] | Doublet | 2H |

| H-3, H-5 | 6.82 (DMSO-d₆)[1] | Doublet | 2H |

| Phenolic -OH | Variable, broad | Singlet | 1H |

| Carboxylic Acid -OH | Variable, broad | Singlet | 1H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent) |

| C-1 (Quaternary) | 121.78 (DMSO-d₆)[1] |

| C-2, C-6 | 131.97 (DMSO-d₆)[1] |

| C-3, C-5 | 115.56 (DMSO-d₆)[1] |

| C-4 (Quaternary) | 162.04 (DMSO-d₆)[1] |

| C=O (Carboxylic Acid) | 167.61 (DMSO-d₆)[1] |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width.

-

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3465 (broad)[3] |

| Carboxylic Acid O-H | Stretching | 3100-2900 (very broad)[4] |

| C-H (aromatic) | Stretching | ~3000 |

| C=O (Carboxylic Acid) | Stretching | 1673-1663[3] |

| C=C (aromatic) | Stretching | ~1600, 1588[3] |

| C-O | Stretching | ~1200-1300 |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also an option.[5]

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[5]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[5]

-

-

Instrument Setup: Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty salt plate or the clean ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound shows the molecular ion peak and several fragment ions.

| m/z Value | Assignment | Notes |

| 138 | [M]⁺ | Molecular ion peak.[3] |

| 121 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 93 | [M - COOH]⁺ | Loss of the carboxylic acid group.[6] |

| 65 | [C₅H₅]⁺ | A common fragment in aromatic compounds. |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid, this can be done using a direct insertion probe.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in a high vacuum.[7] This causes the molecule to lose an electron, forming a radical cation (the molecular ion).[7][8]

-

Acceleration: Accelerate the newly formed ions through an electric field.

-

Mass Analysis: Pass the ions through a magnetic or electric field, which deflects them according to their mass-to-charge ratio.[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides a powerful approach for the unambiguous structural elucidation of this compound.

By integrating the data from these three techniques, a complete picture of the this compound structure emerges. Mass spectrometry confirms the molecular formula (C₇H₆O₃) with a molecular weight of 138 g/mol .[9] IR spectroscopy identifies the key functional groups: a phenolic hydroxyl, a carboxylic acid, and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon and hydrogen atoms, confirming the para-substitution pattern on the benzene (B151609) ring. This integrated approach is a cornerstone of modern chemical analysis and is essential in research and development.

References

- 1. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chegg.com [chegg.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. massbank.eu [massbank.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

4-Hydroxybenzoic Acid: A Comprehensive Technical Guide

An In-depth Examination of the Physicochemical Properties, Synthesis, Biological Activity, and Experimental Protocols of 4-Hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of this compound (4-HBA), a significant phenolic compound with broad applications in the pharmaceutical, cosmetic, and polymer industries. This document outlines its core physicochemical properties, CAS number, and molecular weight, and delves into its synthesis, biological significance, and detailed experimental protocols for its analysis and evaluation.

Core Properties and Identification

This compound, also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It presents as a white crystalline solid. While it is only slightly soluble in water and chloroform, it demonstrates greater solubility in polar organic solvents like alcohols and acetone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-96-7 | |

| Molecular Weight | 138.12 g/mol | |

| Molecular Formula | C₇H₆O₃ | |

| Melting Point | 214-217 °C | |

| Boiling Point | Decomposes | |

| Density | 1.46 g/cm³ | |

| Acidity (pKa) | 4.54 | |

| Solubility in water | ~5 g/L at 25 °C |

Synthesis and Production

The primary industrial production of this compound is achieved through the Kolbe-Schmitt reaction. Additionally, various biosynthetic routes have been engineered in microorganisms, offering a renewable alternative to chemical synthesis.

Chemical Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide. For the synthesis of this compound, potassium phenoxide is heated with carbon dioxide under high pressure and temperature, followed by acidification. The use of potassium hydroxide (B78521) is crucial for favoring the para-carboxylation to yield 4-HBA, whereas using sodium hydroxide would predominantly yield the ortho-isomer, salicylic (B10762653) acid.[1]

Biosynthesis

In prokaryotes, this compound is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate to 4-HBA and pyruvate. This pathway is the first step in ubiquinone (Coenzyme Q) biosynthesis in many bacteria. Metabolic engineering efforts have focused on overexpressing genes in the shikimate pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance the production of 4-HBA from renewable feedstocks like glucose.

Applications in Research and Drug Development

This compound serves as a versatile platform chemical and a key building block in various sectors.

-

Paraben Production : It is the primary precursor for the synthesis of parabens (esters of this compound), which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2]

-

Polymer Synthesis : 4-HBA is utilized in the manufacturing of liquid crystal polymers and other high-performance polyesters.

-